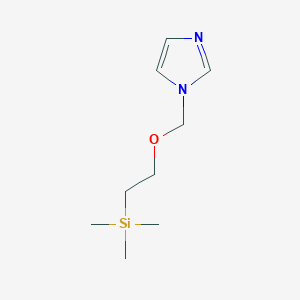
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole
Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole is a chemical compound that features a trimethylsilyl group attached to an ethoxy methyl chain, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves the protection of the imidazole nitrogen using the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This is achieved by reacting imidazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
Chemical Reactions Analysis
Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The SEM group can be selectively removed under mild acidic or basic conditions, allowing for further functionalization of the imidazole ring.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although the SEM group generally remains inert under these conditions.
Common Reagents and Conditions:
Substitution: Hydrochloric acid (HCl) or tetrabutylammonium fluoride (TBAF) are commonly used for deprotection.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products: The primary products of these reactions are typically functionalized imidazole derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole primarily involves the protection and deprotection of the imidazole nitrogen. The SEM group stabilizes the imidazole ring, preventing unwanted reactions during synthetic processes. Upon deprotection, the imidazole nitrogen becomes available for further functionalization, enabling the synthesis of diverse compounds .
Comparison with Similar Compounds
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-triazole
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzimidazole
Uniqueness: Compared to these similar compounds, 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole offers unique advantages in terms of stability and ease of deprotection. Its selective reactivity makes it a valuable tool in synthetic organic chemistry, particularly for the construction of complex molecular architectures .
Properties
IUPAC Name |
2-(imidazol-1-ylmethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OSi/c1-13(2,3)7-6-12-9-11-5-4-10-8-11/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBYSXRGWSURGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
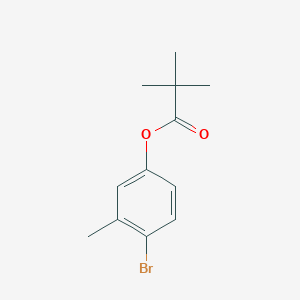
![tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate](/img/structure/B8264019.png)
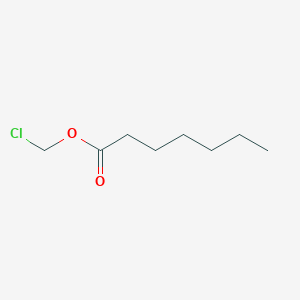
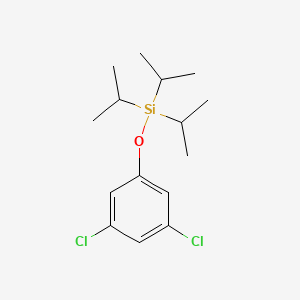
![6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate](/img/structure/B8264048.png)
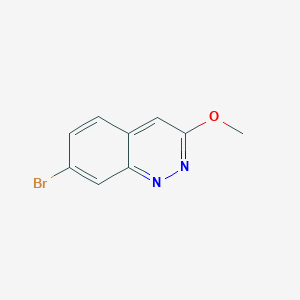
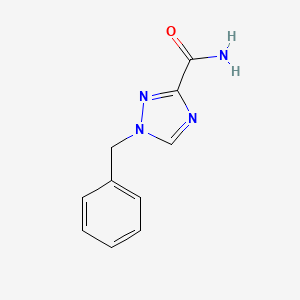
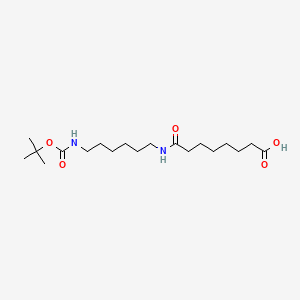
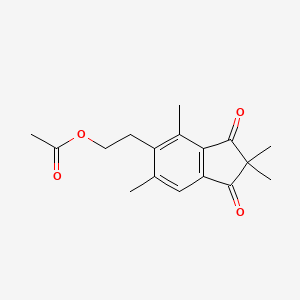
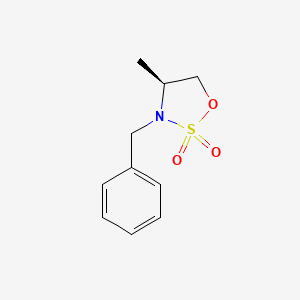
![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-](/img/structure/B8264110.png)
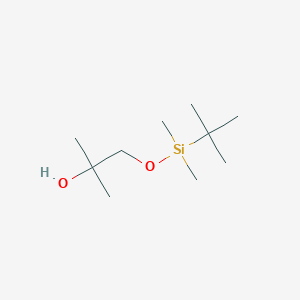
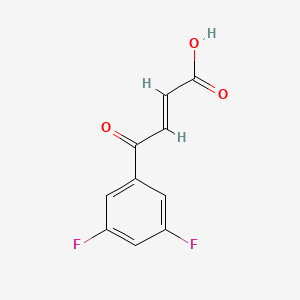
![ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B8264128.png)
